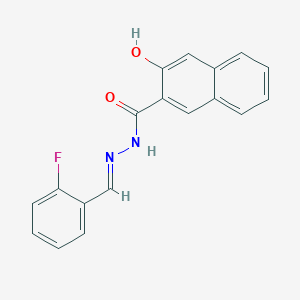
6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine, involves strategic organic reactions that yield various biologically active substances. For example, Lourens et al. (2016) described the design, synthesis, and biological evaluation of a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showcasing the potential for targeting specific biological activities through structural modifications (Lourens et al., 2016).
Molecular Structure Analysis
Janes (1999) explored the crystal structure of an analog of the anticonvulsant lamotrigine, providing insights into the molecular structure and bond lengths that could influence the properties of similar triazine compounds (Janes, 1999). Such analyses are crucial for understanding how structural variations impact the physical and chemical behaviors of these molecules.
Chemical Reactions and Properties
Geng et al. (2023) focused on the synthesis and structural confirmation of triazine compounds, highlighting the importance of understanding their chemical reactivity and potential applications in various fields (Geng et al., 2023).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and stability, play a significant role in their application potential. The study by Boese et al. (2002) on the crystal structures and packing of triazine compounds sheds light on the impact of molecular structure on physical properties, such as solubility and melting points, which are critical for material science applications (Boese et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for polymerization, and chemical stability, is essential for harnessing the full potential of triazine derivatives. Muthu and Prabakaran (2014) provided a comprehensive analysis of the vibrational spectra and molecular structure of a similar compound, contributing to a deeper understanding of its chemical properties (Muthu & Prabakaran, 2014).
Wissenschaftliche Forschungsanwendungen
Structural Analysis
The structural analysis of compounds related to 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine has been a significant area of research. For instance, the study of cycloguanil hydrochloride, a compound with a similar triazine ring structure, through neutron diffraction revealed detailed insights into its crystal structure, demonstrating the coplanarity of the triazine ring atoms and their interactions with surrounding molecules (Schwalbe, Williams, & Koetzle, 1989).
Herbicide Dissipation and Environmental Impact
Research on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, has provided valuable information on their environmental fate. A study conducted by Baer and Calvet (1999) focused on atrazine and simazine, both triazine derivatives, to understand their behavior in different soil conditions, highlighting the complexity of predicting herbicide dissipation in agricultural settings (Baer & Calvet, 1999).
Antibacterial Properties
A dihydro-s-triazine compound was described for its selective activity against certain pathogenic bacteria, both in vitro and in vivo. This research indicates the potential for triazine derivatives to contribute to the development of new antibacterial agents (Fisher & Doub, 1959).
Interaction with Photosystem II
The effects of diuron and simazine, both triazine derivatives, on Photosystem II photochemistry in olive crops were investigated, showing how these compounds affect plant physiology and agricultural productivity. This research can guide the development of more environmentally friendly herbicides (Redondo-Gómez et al., 2007).
Advanced Materials and Polymers
Innovative applications in material science, such as the synthesis of aromatic polyamides containing phenyl-1,3,5-triazine moieties, demonstrate the versatility of triazine derivatives. These materials exhibit remarkable thermal stability and organosolubility, expanding the potential applications of triazine-based compounds in high-performance polymers (Yu et al., 2012).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-2H-1,3,5-triazine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c1-10-6-11(2)8-14(7-10)23-15(21-16(19)22-17(23)20)12-4-3-5-13(18)9-12/h3-9,15H,1-2H3,(H4,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRECNOSIGRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(N=C(N=C2N)N)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)
![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)
